2-Bromo-3,3,5-trimethylcyclohexanone
Description
2-Bromo-3,3,5-trimethylcyclohexanone is a brominated cyclohexanone derivative characterized by a ketone group at position 1, a bromine substituent at position 2, and methyl groups at positions 3, 3, and 4. This structural arrangement imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and elimination reactions.
Properties
IUPAC Name |
2-bromo-3,3,5-trimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDDOXLUJWMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(C1)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,5-trimethylcyclohexanone typically involves the bromination of 3,3,5-trimethylcyclohexanone. One common method is the reaction of 3,3,5-trimethylcyclohexanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as iron or aluminum bromide, can further enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,5-trimethylcyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or ethanol, at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in these reactions. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether, under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are often conducted in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups, such as 2-Hydroxy-3,3,5-trimethylcyclohexanone, 2-Amino-3,3,5-trimethylcyclohexanone, and 2-Mercapto-3,3,5-trimethylcyclohexanone.
Reduction Reactions: 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-3,3,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,5-trimethylcyclohexanone involves its interaction with various molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules, leading to changes in their structure and function. Additionally, the carbonyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Brominated Cyclohexanone Derivatives
The closest structural analog is 2,6-Dibromo-3,3,5,5-tetramethylcyclohexanone (CAS 2065-76-1), which features two bromine atoms at positions 2 and 6 and additional methyl groups. Key differences include:
- Reactivity: The presence of two bromine atoms increases electrophilicity, favoring successive substitution reactions. In contrast, 2-Bromo-3,3,5-trimethylcyclohexanone’s single bromine may limit such pathways but reduce steric hindrance for nucleophilic attacks .
Brominated Aliphatic Ketones
4-Bromo-2,2,5,5-tetramethyl-3-hexanone (CAS 55073-87-5) shares a brominated ketone backbone but differs in having a linear hexanone chain. Comparisons include:
- Molecular Weight: The hexanone derivative has a higher molecular weight (estimated ~237 g/mol) due to its longer carbon chain, influencing physical properties like boiling point.
- Reactivity : The linear structure may facilitate elimination reactions (e.g., dehydrohalogenation) more readily than the cyclic target compound, which is constrained by its ring system .
Brominated Aromatic Compounds
Compounds like 2-Bromo-3:5-dinitrobenzoyl chloride (m.p. 109°C) and 2-Bromo-3:4-dimethoxybenzoic acid (m.p. 203–204°C) highlight contrasts between aliphatic and aromatic brominated species:
- Stability : Aromatic bromides are stabilized by resonance, whereas aliphatic bromides (e.g., the target compound) are more prone to nucleophilic substitution due to weaker C–Br bonds.
- Applications : Aromatic derivatives are often used in electrophilic substitutions (e.g., Friedel-Crafts), while aliphatic bromo-ketones are employed in Grignard or alkylation reactions .
Data Table: Key Properties of Comparable Compounds
Biological Activity
2-Bromo-3,3,5-trimethylcyclohexanone is a halogenated ketone that has garnered attention due to its diverse applications in organic synthesis and potential biological activities. This compound is primarily used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
- Molecular Formula : C10H15BrO
- Molecular Weight : 235.13 g/mol
- CAS Number : 5011-84-7
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their structure and function.
- Redox Reactions : The carbonyl group in the compound may participate in redox reactions, influencing oxidative stress levels and signaling pathways within cells.
Antimicrobial Properties
Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways. Specific studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
Enzyme Inhibition
This compound is utilized as a substrate in biochemical assays to study enzyme-catalyzed reactions. Its structural features allow it to act as an inhibitor for certain enzymes, which can be leveraged for therapeutic applications .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3,3,5-Trimethylcyclohexanone | Parent compound without bromine | Limited biological activity compared to brominated derivative |
| 2-Chloro-3,3,5-trimethylcyclohexanone | Chlorinated derivative | Similar reactivity but lower antimicrobial potency than the brominated version |
| 2-Iodo-3,3,5-trimethylcyclohexanone | Iodinated derivative | Higher reactivity but potential toxicity limits its application. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
